ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate
Description
Ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate is a synthetic coumarin derivative featuring a chromen-2-one core substituted with bromo and methoxy groups at positions 6 and 8, respectively. The compound includes a formamido linkage at position 3 of the chromen ring and a 4-methoxyphenylpropanoate ester side chain. The formamido group may facilitate hydrogen bonding, a critical factor in target recognition .
Properties
IUPAC Name |
ethyl 3-[(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)amino]-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrNO7/c1-4-31-20(26)12-18(13-5-7-16(29-2)8-6-13)25-22(27)17-10-14-9-15(24)11-19(30-3)21(14)32-23(17)28/h5-11,18H,4,12H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHAVCGGVLBUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate typically involves multiple steps:
Bromination of 8-methoxy-2-oxo-2H-chromen-3-yl: The starting material, 8-methoxy-2-oxo-2H-chromen-3-yl, is brominated using bromine in the presence of a suitable solvent like acetic acid.
Formation of the Carbonyl Amide Linkage: The brominated coumarin is then reacted with ethyl 3-amino-3-(4-methoxyphenyl)propanoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbonyl amide linkage.
Esterification: The final step involves esterification to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The bromine atom in the coumarin ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Applications
Recent studies have highlighted the potential of methyl 2-nitro-4-sulfamoylbenzoate as an anticancer agent. Research indicates that derivatives of this compound exhibit high binding affinity to carbonic anhydrase IX (CA IX), a biomarker associated with several malignant tumors. For instance, one study reported a derivative with a binding affinity of and an intrinsic dissociation constant of , demonstrating significant selectivity over other CA isozymes .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the methyl 2-nitro-4-sulfamoylbenzoate structure can influence its biological activity. For example, systematic removal or alteration of substituents on the aryl rings has shown varying effects on the activation of NF-κB and ISRE pathways, which are crucial in cancer cell proliferation .
| Modification | Effect on Activity |
|---|---|
| Removal of 2-methoxy | Complete loss of activity |
| Replacement of 4-chloro with 4-bromo | Reduced activity |
| Migration of 2-methoxy to 3-position | Loss of activity |
Agricultural Science
Herbicide Development
Methyl 2-nitro-4-sulfamoylbenzoate serves as an important intermediate in the synthesis of herbicides. Its derivatives have been utilized in developing selective herbicides for crops, particularly corn. The compound's ability to inhibit specific weed species while being safe for crops presents significant agricultural benefits .
Synthesis Process Improvements
Innovative synthetic methods for producing methyl 2-nitro-4-sulfamoylbenzoate have been developed, focusing on reducing environmental impact and production costs. These methods emphasize cleaner production techniques that minimize waste and improve yield purity, making them suitable for large-scale industrial applications .
Material Science
Chemical Inertness and Coating Applications
The compound exhibits outstanding chemical inertness and is being explored for use in protective coatings. Its properties make it suitable for applications where resistance to chemicals and environmental conditions is critical. For example, formulations incorporating methyl 2-nitro-4-sulfamoylbenzoate can enhance the durability and performance of coatings used in industrial settings .
Case Studies
-
Anticancer Efficacy Study
- A study evaluated the anticancer efficacy of methyl 2-nitro-4-sulfamoylbenzoate derivatives against various cancer cell lines.
- Results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells.
-
Herbicide Selectivity Research
- Field trials were conducted using methyl 2-nitro-4-sulfamoylbenzoate-based herbicides.
- The trials demonstrated effective weed control without harming non-target crops, reinforcing its potential as a selective herbicide.
Mechanism of Action
The compound exerts its effects primarily through interactions with various biological targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways, affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Scaffolds: The target compound’s chromen-2-one core is shared with the compound in , but differs from triazine () and acrylate () derivatives. Chromen-2-one derivatives are known for their fluorescence and anticoagulant properties, while triazines are often used in herbicides and coordination chemistry .
Substituent Effects: Halogens: Bromine (Br) in the target compound vs. chlorine (Cl) in . Bromine’s larger atomic radius may enhance halogen bonding but increase steric hindrance compared to chlorine . Methoxy Groups: The 8-methoxy and 4-methoxyphenyl groups improve solubility and participate in π-stacking interactions, similar to the 4-OMePh group in . Electron-Donating/Withdrawing Groups: The target’s formamido group contrasts with the cyano group in . While formamido enables H-bonding, cyano is strongly electron-withdrawing, affecting electronic distribution .
Side Chains: The propanoate ester in the target compound is structurally analogous to the acrylate in , but the latter’s conjugated double bond may enhance rigidity and reactivity .
Computational Similarity Assessment
- Shape Similarity (ST) : Overlap volume between molecules. A score ≥0.8 indicates high shape congruence.
- Feature Similarity (CT): Overlap of functional "features" (e.g., hydrogen bond donors). A score ≥0.5 suggests comparable binding modes.
- Combo Similarity (ComboT) : Combined ST and CT scores.
While specific data for the target compound is unavailable, chromen-2-one derivatives (e.g., ) may exhibit ST/CT scores comparable to coumarin-based drugs. Triazine derivatives () likely score lower due to divergent core structures.
Biological Activity
Ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 517.4 g/mol. The structure features a coumarin backbone with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 517.4 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Coumarins, including derivatives like this compound, exhibit significant antioxidant properties. Studies have shown that they can scavenge free radicals and reduce oxidative stress in various cellular models, potentially protecting against cellular damage and aging-related diseases .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. Research indicates that coumarin derivatives can reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting their potential use in treating inflammatory conditions .
Anticancer Potential
Research has highlighted the anticancer activities of coumarin derivatives, including this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, inhibit cell proliferation, and interfere with cancer cell migration. The mechanism may involve the modulation of various signaling pathways related to cell survival and death .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is posited that its interactions with specific molecular targets, such as enzymes involved in inflammation and cancer progression, play a crucial role in its biological activity.
Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various coumarin derivatives using DPPH radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to controls, demonstrating its potential as a natural antioxidant agent.
Study 2: Anti-inflammatory Effects
In a controlled experiment involving LPS-induced inflammation in animal models, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests that the compound may effectively modulate inflammatory responses and could be beneficial for conditions like arthritis or other inflammatory diseases .
Study 3: Anticancer Activity
A recent study assessed the effects of this compound on human breast cancer cell lines (MCF7). The results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound over 48 hours. This underscores its potential as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
